molecular formula C10H17N B8446370 2,5-Diethyl-3,4-dimethylpyrrole

2,5-Diethyl-3,4-dimethylpyrrole

Cat. No. B8446370
M. Wt: 151.25 g/mol
InChI Key: JXXLHBMYVFIMRF-UHFFFAOYSA-N
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Patent
US04070366

Procedure details

2-Carbethoxy-3,4-dimethyl-5-ethyl-pyrrole was reductively alkylated with paraldehyde to yield 2,5-diethyl-3,4 dimethyl-pyrrole. ##STR84##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[NH:7][C:8]([CH2:13][CH3:14])=[C:9]([CH3:12])[C:10]=1[CH3:11])(OCC)=O.[CH3:15]C1OC(C)OC(C)O1>>[CH2:13]([C:8]1[NH:7][C:6]([CH2:1][CH3:15])=[C:10]([CH3:11])[C:9]=1[CH3:12])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C=1NC(=C(C1C)C)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OC(OC(O1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1NC(=C(C1C)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.